molecular formula C11H10N2O3 B140429 4-Hydroxyquinoline-3-aminoacetic acid CAS No. 158619-69-3

4-Hydroxyquinoline-3-aminoacetic acid

Cat. No. B140429
M. Wt: 218.21 g/mol
InChI Key: HEMXMJXUGSSOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinoline-3-aminoacetic acid (HQAA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQAA is a derivative of quinoline and has a hydroxyl group and an amino group attached to the quinoline ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 4-Hydroxyquinoline-3-aminoacetic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins. 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to inhibit the activity of fungal enzymes such as chitinase and β-glucosidase. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to interact with proteins such as amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.

Biochemical And Physiological Effects

4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Hydroxyquinoline-3-aminoacetic acid exhibits antibacterial and antifungal activities against various microorganisms such as Staphylococcus aureus and Candida albicans. 4-Hydroxyquinoline-3-aminoacetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer and lung cancer cell lines. In addition, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-Hydroxyquinoline-3-aminoacetic acid has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, 4-Hydroxyquinoline-3-aminoacetic acid also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 4-Hydroxyquinoline-3-aminoacetic acid could focus on its potential applications in medicine, agriculture, and material science. In medicine, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a potential treatment for Alzheimer's disease and cancer. In agriculture, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a plant growth regulator and its potential effects on crop yield. In material science, further studies could investigate the use of 4-Hydroxyquinoline-3-aminoacetic acid as a ligand in the synthesis of metal-organic frameworks and its potential applications in catalysis and gas storage.

Synthesis Methods

4-Hydroxyquinoline-3-aminoacetic acid can be synthesized using different methods, including the reaction of 4-hydroxyquinoline with glycine or alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxyquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain 4-Hydroxyquinoline-3-aminoacetic acid. 4-Hydroxyquinoline-3-aminoacetic acid can also be synthesized using other methods, such as the reaction of 4-hydroxyquinoline with aminoacetic acid in the presence of a catalyst.

Scientific Research Applications

4-Hydroxyquinoline-3-aminoacetic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-Hydroxyquinoline-3-aminoacetic acid has been shown to exhibit antibacterial, antifungal, and antitumor activities. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. In agriculture, 4-Hydroxyquinoline-3-aminoacetic acid has been studied for its potential use as a plant growth regulator. 4-Hydroxyquinoline-3-aminoacetic acid has also been studied for its potential use in material science, as it can be used as a ligand in the synthesis of metal-organic frameworks.

properties

CAS RN

158619-69-3

Product Name

4-Hydroxyquinoline-3-aminoacetic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16)

InChI Key

HEMXMJXUGSSOBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N

synonyms

4-HQAAA
4-hydroxyquinoline-3-(alpha-aminoacetic acid)
4-hydroxyquinoline-3-aminoacetic acid

Origin of Product

United States

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